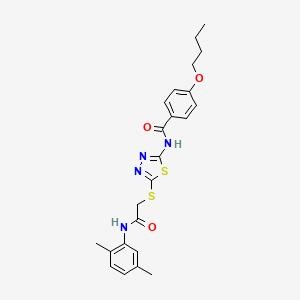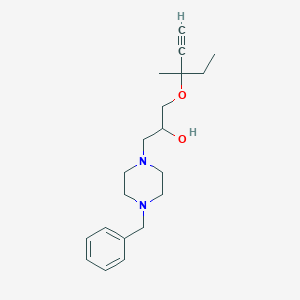
1-(4-Benzylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4-Benzylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol, also known as BPP, is a unique compound that has been of interest to researchers in various fields1.
Molecular Structure Analysis
The molecular formula of BPP is C20H30N2O2 and its molecular weight is 330.4721.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Binding Mechanisms
- Arylpiperazine derivatives, including compounds with structural similarities to 1-(4-Benzylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol, have shown good bioactivity against α1A-adrenoceptor. Studies involving conformational analysis, time-dependent density functional theory (TDDFT) calculations, and molecular docking have elucidated their binding modes and provided a basis for drug design of highly selective antagonists (Xu et al., 2016).
Synthesis of Novel Derivatives
- Novel derivatives of [1,4]benzoxazinone, including synthesis routes involving reactions with various reagents, have been developed. These derivatives demonstrate the versatility of incorporating piperazine structures into complex organic compounds for potential biological applications (Guguloth, 2021).
Biological Evaluation and Drug Design
- Piperazine derivatives have been synthesized and evaluated for their affinity towards 5-HT1A receptors, indicating the importance of the arylpiperazine moiety and the potential for designing drugs targeting the central nervous system (Pessoa‐Mahana et al., 2012).
Catalysis and Synthetic Methodology
- The use of silica-bonded N-propylpiperazine sodium n-propionate as a recyclable catalyst for the synthesis of 4H-pyran derivatives showcases the application of piperazine derivatives in facilitating chemical reactions, highlighting their role in organic synthesis and the development of new synthetic methodologies (Niknam et al., 2013).
Antimicrobial and Anti-Proliferative Activities
- Synthesized thiosemicarbazides and piperidine-1-carbothioimidates derivatives containing the piperazine skeleton have been evaluated for antimicrobial and anti-proliferative activities, demonstrating the potential of such compounds in developing new therapeutic agents with dual biological activities (Al-Mutairi et al., 2019).
Eigenschaften
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(3-methylpent-1-yn-3-yloxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-4-20(3,5-2)24-17-19(23)16-22-13-11-21(12-14-22)15-18-9-7-6-8-10-18/h1,6-10,19,23H,5,11-17H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMRNMLFRMTEBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)OCC(CN1CCN(CC1)CC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2388584.png)

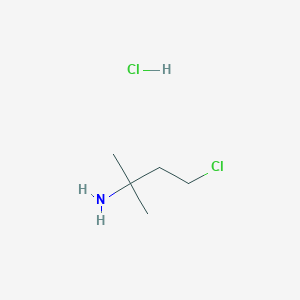
![5-[(3S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-Dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B2388591.png)
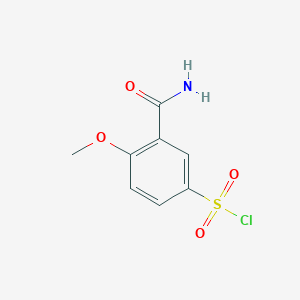
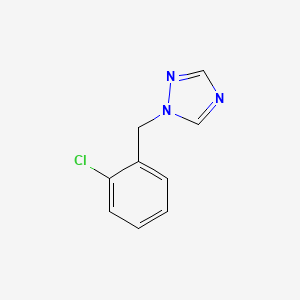
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2388595.png)
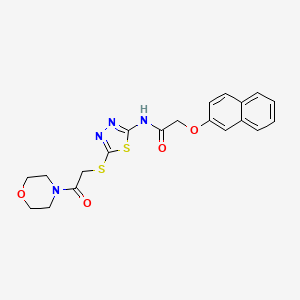
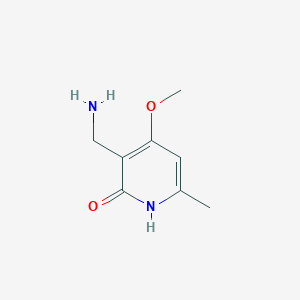
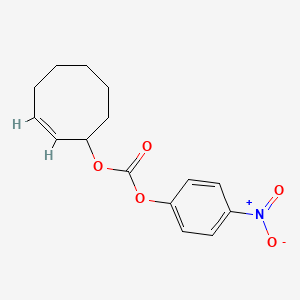
![[(1-Chlorocyclopropyl)sulfinyl]benzene](/img/structure/B2388599.png)
![(3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2388604.png)
